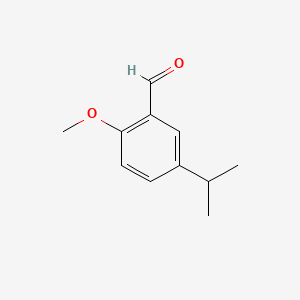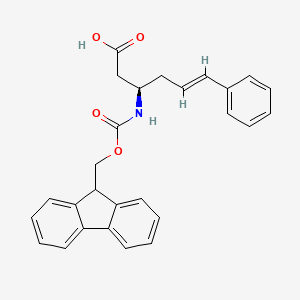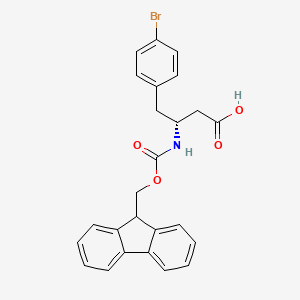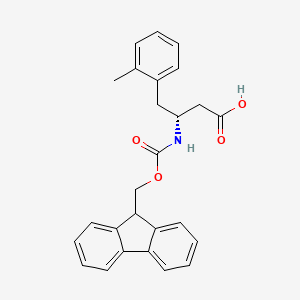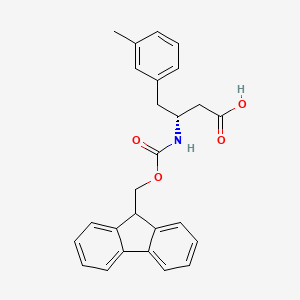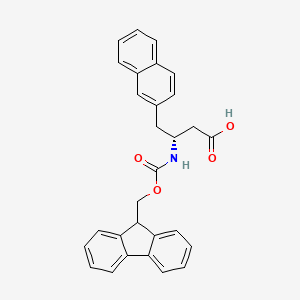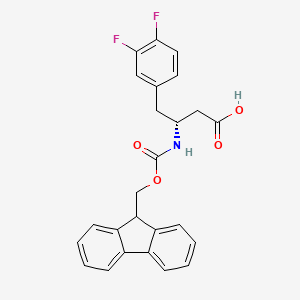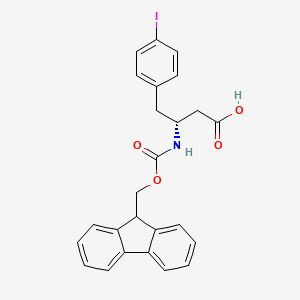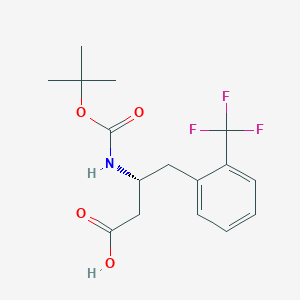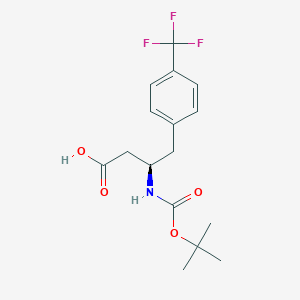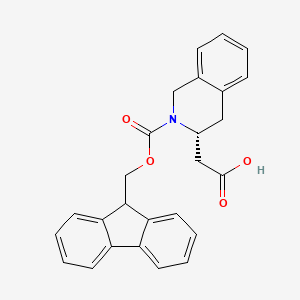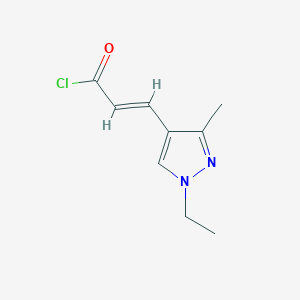
(2E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-YL)-acryloyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-YL)-acryloyl chloride: is an organic compound that features a pyrazole ring substituted with ethyl and methyl groups, connected to an acryloyl chloride moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-YL)-acryloyl chloride typically involves the reaction of (2E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-YL)-acrylic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride group. The general reaction scheme is as follows:
(2E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-YL)-acrylic acid+SOCl2→(2E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-YL)-acryloyl chloride+SO2+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation or recrystallization may be employed.
化学反应分析
Types of Reactions:
Substitution Reactions: The acryloyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols, forming corresponding amides, esters, and thioesters.
Addition Reactions: The double bond in the acryloyl moiety can participate in addition reactions with electrophiles and nucleophiles, leading to the formation of various addition products.
Polymerization Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under anhydrous conditions.
Addition Reactions: Electrophiles such as halogens or nucleophiles such as Grignard reagents under controlled temperature conditions.
Polymerization: Initiators such as radical initiators (e.g., azobisisobutyronitrile) under inert atmosphere conditions.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Addition Products: Formed from addition reactions to the double bond.
Polymers: Formed from polymerization reactions.
科学研究应用
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: Utilized in the synthesis of functional polymers with specific properties.
Biology and Medicine:
Drug Development:
Bioconjugation: Used in the conjugation of biomolecules for the development of bioconjugates with specific functions.
Industry:
Material Science: Employed in the synthesis of advanced materials with specific properties, such as coatings and adhesives.
作用机制
The mechanism of action of (2E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-YL)-acryloyl chloride involves its reactive acryloyl chloride group, which can form covalent bonds with nucleophiles. This reactivity allows it to modify various molecules, potentially altering their biological activity or physical properties. The molecular targets and pathways involved depend on the specific application and the molecules it interacts with.
相似化合物的比较
- (2E)-3-(1-Methyl-3-phenyl-1H-pyrazol-4-YL)-acryloyl chloride
- (2E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-YL)-acrylic acid
- (2E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-YL)-acrylamide
Comparison:
- Reactivity: (2E)-3-(1-Ethyl-3-methyl-1H-pyrazol-4-YL)-acryloyl chloride is more reactive than its acid and amide counterparts due to the presence of the acryloyl chloride group.
- Applications: While the acid and amide derivatives may have applications in different fields, the acryloyl chloride derivative is particularly useful in organic synthesis and polymer chemistry due to its high reactivity.
属性
IUPAC Name |
(E)-3-(1-ethyl-3-methylpyrazol-4-yl)prop-2-enoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-3-12-6-8(7(2)11-12)4-5-9(10)13/h4-6H,3H2,1-2H3/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKNCHZYAVOJMK-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C=CC(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C(=N1)C)/C=C/C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
